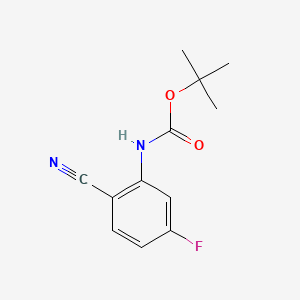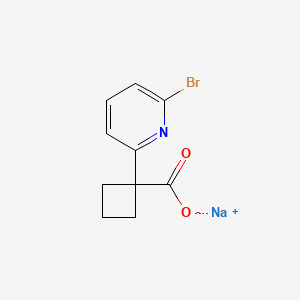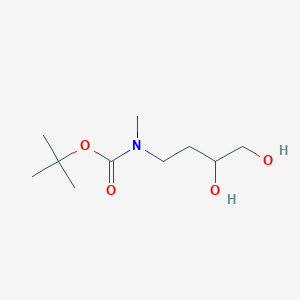
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate: is a chemical compound with a molecular weight of 205.25 g/mol . It is known for its unique blend of properties, making it valuable in various research and development endeavors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is used as a reference standard for pharmaceutical testing . Its unique properties make it valuable for studying various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development and testing to evaluate its efficacy and safety.
Industry
In industrial applications, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3,4-dihydroxybutyl)carbamate
- 7-tert-butyl-N-(3,4-dihydroxybutyl)-1H,5H,6H,7H,8H-pyrrolo[3,2-b]quinoline-3-carboxamide
Uniqueness
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11(4)6-5-8(13)7-12/h8,12-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
KHJDCCKWDPTBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


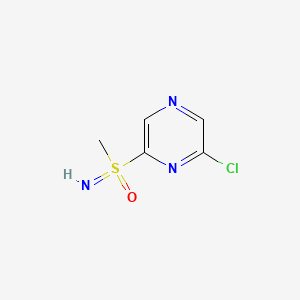
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)

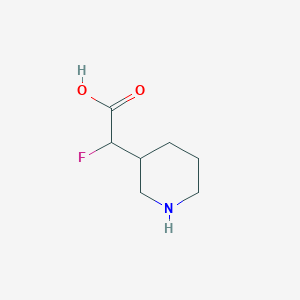
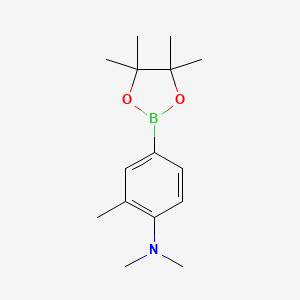
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)

